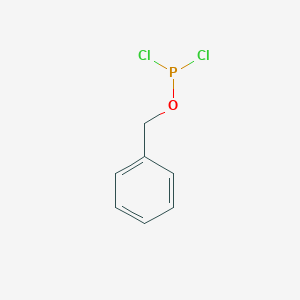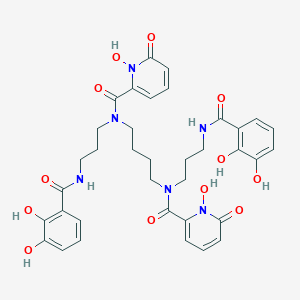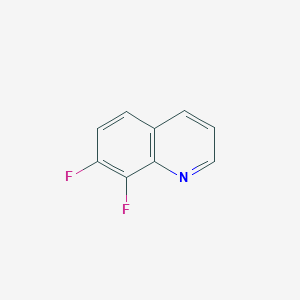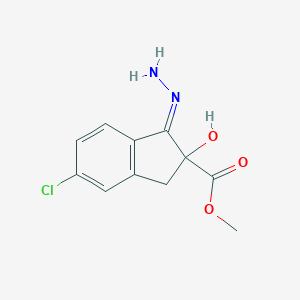
Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is a useful research compound. Its molecular formula is C11H11ClN2O3 and its molecular weight is 254.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
In organic chemistry, compounds similar to Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate are often studied for their unique reactivity and potential as intermediates in the synthesis of more complex molecules. For instance, researchers have explored the synthesis and applications of benzotriazoles and their derivatives due to their versatility in organic synthesis, including as corrosion inhibitors, UV stabilizers, and intermediates in the synthesis of pharmaceuticals and agrochemicals (Gu et al., 2009).
Pharmaceutical Research
Chemical entities with complex structures, such as this compound, are often subjects of pharmaceutical research due to their potential biological activities. For example, the study of chalcones and their derivatives has revealed a variety of biological activities, indicating their potential as lead compounds in drug discovery for diseases like cancer, inflammation, and infectious diseases (Zhai et al., 2022).
Materials Science
In materials science, the chemical modification of polymers using specific functional groups derived from complex molecules can enhance their properties for various applications, including drug delivery systems, biodegradable materials, and sensors. Research on xylan derivatives, for example, demonstrates how chemical modifications can lead to new biopolymer ethers and esters with tailored properties for specific uses (Petzold-Welcke et al., 2014).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate' involves the reaction of 5-chloro-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid with hydrazine hydrate and methyl chloroformate.", "Starting Materials": [ "5-chloro-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid", "hydrazine hydrate", "methyl chloroformate" ], "Reaction": [ "To a solution of 5-chloro-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid in ethanol, add hydrazine hydrate and heat the mixture at reflux temperature for 6 hours.", "Cool the reaction mixture to room temperature and filter the precipitated solid.", "To the filtrate, add methyl chloroformate and stir the mixture for 3 hours at room temperature.", "Acidify the reaction mixture with dilute hydrochloric acid and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution to obtain the crude product.", "Purify the crude product by column chromatography to obtain the final product 'Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate'." ] } | |
CAS RN |
144172-26-9 |
Molecular Formula |
C11H11ClN2O3 |
Molecular Weight |
254.67 g/mol |
IUPAC Name |
methyl (3Z)-6-chloro-3-hydrazinylidene-2-hydroxy-1H-indene-2-carboxylate |
InChI |
InChI=1S/C11H11ClN2O3/c1-17-10(15)11(16)5-6-4-7(12)2-3-8(6)9(11)14-13/h2-4,16H,5,13H2,1H3/b14-9- |
InChI Key |
JCVOGCGLEKVMAX-ZROIWOOFSA-N |
Isomeric SMILES |
COC(=O)C\1(CC2=C(/C1=N/N)C=CC(=C2)Cl)O |
SMILES |
COC(=O)C1(CC2=C(C1=NN)C=CC(=C2)Cl)O |
Canonical SMILES |
COC(=O)C1(CC2=C(C1=NN)C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]aniline](/img/structure/B123486.png)


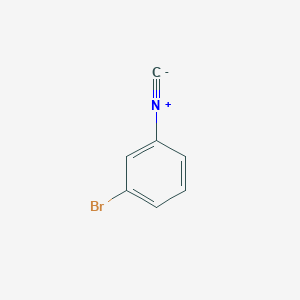
![6-Acetylpyrrolo[1,2-a]pyrazine](/img/structure/B123494.png)

![(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B123496.png)
